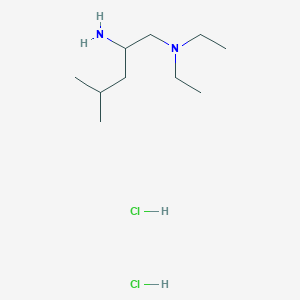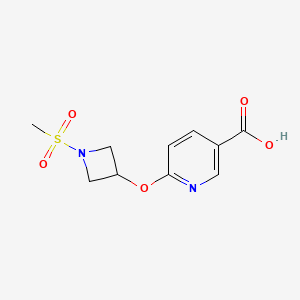
Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride
Descripción general
Descripción
Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride is a chemical compound used in various fields of research and industry. It has a molecular formula of C8H15ClN2O and a molecular weight of 190.67 g/mol .
Physical And Chemical Properties Analysis
Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride should be stored under inert gas (nitrogen or Argon) at 2-8°C .Mecanismo De Acción
Target of Action
Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride is a chemical compound used in various fields of research and industry. It is used as a reagent for the synthesis of esomeprazole analogs, which show σ1 binding and neuroprotective characteristics in vitro . The primary target of this compound is the σ1 receptor, a chaperone protein at the endoplasmic reticulum that modulates ion channels and receptors .
Mode of Action
The compound interacts with the σ1 receptor, a chaperone protein at the endoplasmic reticulum . This interaction can influence the function of various ion channels and receptors, leading to changes in cellular signaling .
Pharmacokinetics
, which suggests it could be well-absorbed and distributed in the body. The metabolism and excretion of the compound would depend on various factors, including the specific metabolic pathways present in the body.
Result of Action
The interaction of Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride with the σ1 receptor can lead to neuroprotective effects . This is due to the modulation of ion channels and receptors by the σ1 receptor, which can influence neuronal signaling and potentially protect against neuronal damage .
Propiedades
IUPAC Name |
cyclopropyl-[3-(methylamino)azetidin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-9-7-4-10(5-7)8(11)6-2-3-6;/h6-7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOGLSIFXKEYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C(=O)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine](/img/structure/B1473130.png)
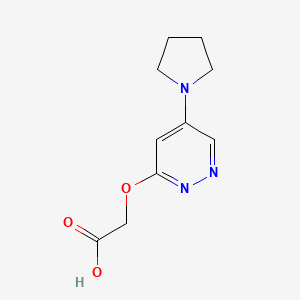


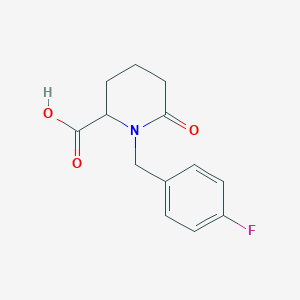
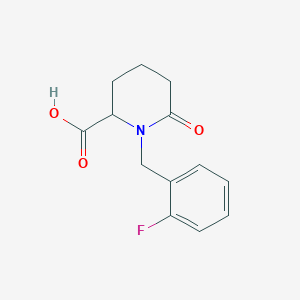

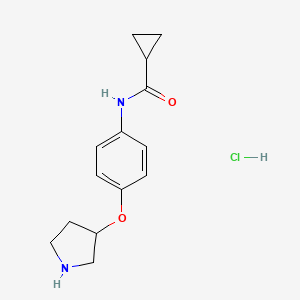
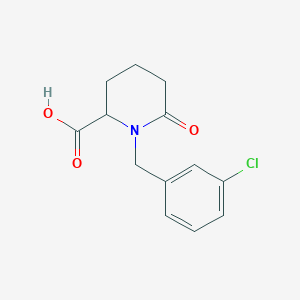
![4-(azetidin-3-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1473144.png)

![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1473149.png)
